molecular formula C10H2Br6 B1210115 1,2,3,4,6,7-Hexabromonaphthalene CAS No. 75625-24-0

1,2,3,4,6,7-Hexabromonaphthalene

Cat. No.: B1210115
CAS No.: 75625-24-0
M. Wt: 601.5 g/mol
InChI Key: GTFBYYPAXJKCMP-UHFFFAOYSA-N
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Description

1,2,3,4,6,7-Hexabromonaphthalene is a brominated derivative of naphthalene, characterized by the presence of six bromine atoms attached to the naphthalene ring. Its molecular formula is C10H2Br6, and it has a molecular weight of 601.55 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,6,7-Hexabromonaphthalene can be synthesized through the bromination of naphthalene. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the naphthalene ring at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of efficient catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,7-Hexabromonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4,6,7-Hexabromonaphthalene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,6,7-Hexabromonaphthalene involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms enhance the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,6,7-Hexabromonaphthalene is unique due to its specific bromination pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,2,3,4,6,7-hexabromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Br6/c11-5-1-3-4(2-6(5)12)8(14)10(16)9(15)7(3)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFBYYPAXJKCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)C(=C(C(=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226538
Record name 1,2,3,4,6,7-Hexabromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75625-24-0
Record name 1,2,3,4,6,7-Hexabromonaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,7-Hexabromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6,7-HEXABROMONAPHTHALENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,6,7-Hexabromonaphthalene
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1,2,3,4,6,7-Hexabromonaphthalene
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1,2,3,4,6,7-Hexabromonaphthalene
Reactant of Route 4
1,2,3,4,6,7-Hexabromonaphthalene
Reactant of Route 5
1,2,3,4,6,7-Hexabromonaphthalene
Reactant of Route 6
1,2,3,4,6,7-Hexabromonaphthalene

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